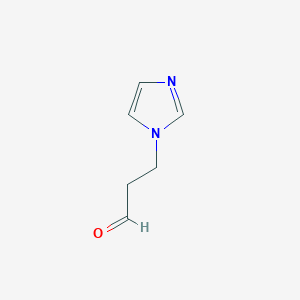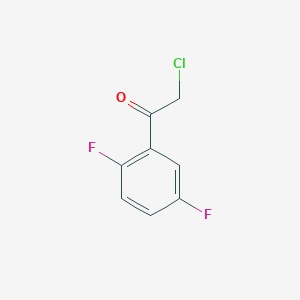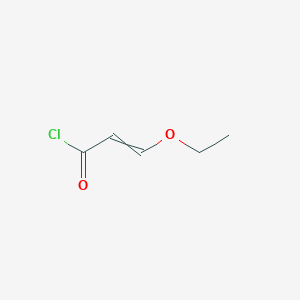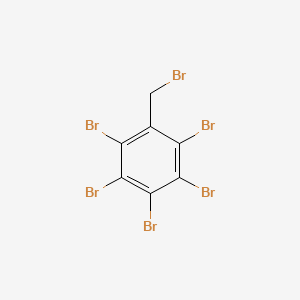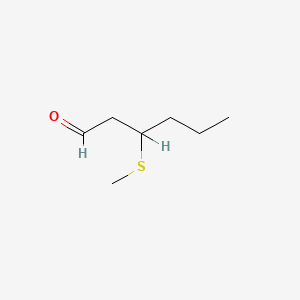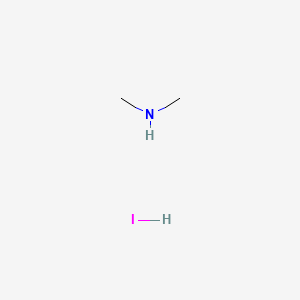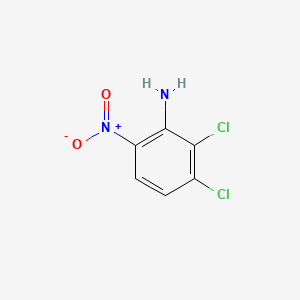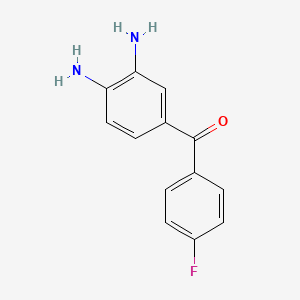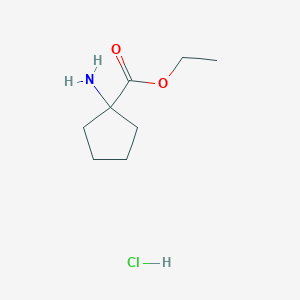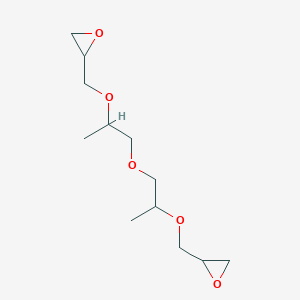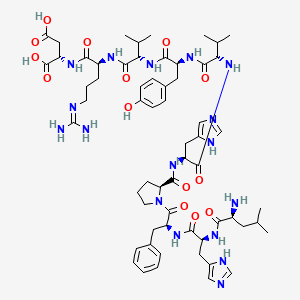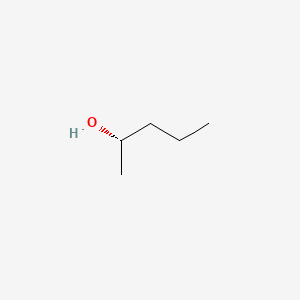
(S)-(+)-2-Pentanol
Übersicht
Beschreibung
(S)-(+)-2-Pentanol , also known as (S)-amyl alcohol , is an organic compound with the chemical formula C<sub>5</sub>H<sub>12</sub>O . It belongs to the class of alcohols and is a colorless liquid with a characteristic fruity odor. It is chiral, meaning it exists in two enantiomeric forms: (S)-(+)-2-Pentanol and ®-(-)-2-Pentanol.
Synthesis Analysis
The synthesis of (S)-(+)-2-Pentanol can be achieved through several methods, including:
- Hydroboration-Oxidation : Alkene hydroboration followed by oxidation with hydrogen peroxide or other oxidizing agents.
- Reduction of Ketones or Aldehydes : Reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Molecular Structure Analysis
The molecular structure of (S)-(+)-2-Pentanol consists of a five-carbon chain with a hydroxyl group (OH) attached to the second carbon atom. The stereochemistry at the chiral center determines its optical activity.
Chemical Reactions Analysis
- Oxidation : (S)-(+)-2-Pentanol can be oxidized to form the corresponding carboxylic acid.
- Esterification : Reaction with carboxylic acids or acid chlorides yields esters.
- Acid-Catalyzed Dehydration : Under acidic conditions, (S)-(+)-2-Pentanol can lose water to form 2-pentene.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Approximately -78°C
- Boiling Point : Approximately 138°C
- Density : ~0.81 g/cm³
- Solubility : Soluble in water and common organic solvents.
- Chemical Properties :
- Reacts with acids, bases, and oxidizing agents.
- Forms hydrogen bonds due to the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Food Industry: Flavor Analysis in Baijiu
- Methods : Liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as a chiral stationary phase is employed .
- Results : The enantiomeric ratios R:S in different types of Baijiu were found to be significant, with the (S)-form having distinct mint, plastic, and pungent notes. The olfactory thresholds were 163.30 mg/L and 78.58 mg/L in 46% ethanol and 12.62 mg/L and 3.03 mg/L in pure water, respectively .
Pharmaceutical Industry: Synthesis of Anti-Alzheimer Drugs
- Methods : Enantioselective kinetic resolution of racemic-2-pentanol is performed using Novozyme 435 and vinyl butyrate in a bioreactor at controlled conditions .
Nanotechnology: Synthesis of Nanoparticles
- Results : The synthesized nanoparticles exhibit unique properties like increased reactivity, strength, or electrical conductivity, which are quantified using techniques such as electron microscopy and spectroscopy .
Catalysis: Enhancing Reaction Efficiency
- Results : Improvements in reaction efficiency and selectivity are measured, with potential reductions in energy consumption and waste production .
Biomedical Applications: Drug Delivery Systems
Safety And Hazards
- Flammable : (S)-(+)-2-Pentanol is flammable and should be handled with care.
- Irritant : It may cause skin and eye irritation.
- Inhalation : Inhalation of vapors can cause respiratory irritation.
- Environmental Impact : It is harmful to aquatic life.
Zukünftige Richtungen
Research on (S)-(+)-2-Pentanol continues to explore its applications in green chemistry, pharmaceuticals, and flavorings. Future studies may focus on sustainable synthesis methods and novel uses.
Please note that this analysis is based on existing knowledge and research. For specific details, consult relevant scientific literature12. If you have any further questions, feel free to ask!
Eigenschaften
IUPAC Name |
(2S)-pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044955 | |
| Record name | (+)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Pentanol | |
CAS RN |
26184-62-3 | |
| Record name | (+)-2-Pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26184-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-pentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pentanol, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

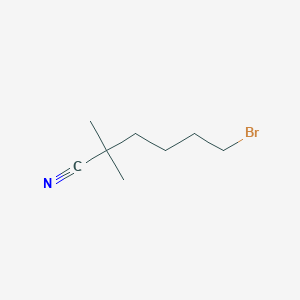
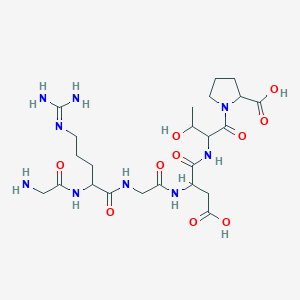
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)
